molecular formula C13H16Cl2N2O4S B7466965 Ethyl 4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinecarboxylate

Ethyl 4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinecarboxylate

Cat. No. B7466965
M. Wt: 367.2 g/mol
InChI Key: HRINHQPGTMSKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinecarboxylate, commonly known as DIDS, is a chemical compound that has been extensively used in scientific research. DIDS is a sulfonamide derivative that belongs to the class of piperazine carboxylic acid derivatives. It has been used as a pharmacological tool to investigate various physiological and biochemical processes.

Mechanism of Action

DIDS is an inhibitor of anion transporters, including chloride channels and bicarbonate transporters. It binds to the transporter protein and inhibits the movement of anions across the membrane. DIDS has been shown to inhibit various chloride channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the voltage-gated chloride channel (ClC-2).
Biochemical and Physiological Effects
DIDS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the secretion of chloride ions in the airway epithelium and the secretion of bicarbonate ions in the pancreatic duct. DIDS has also been shown to inhibit the activity of the ClC-2 chloride channel, which is involved in the regulation of neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

One of the advantages of using DIDS in lab experiments is its specificity for anion transporters, which allows for the selective inhibition of these transporters. DIDS has also been shown to be relatively stable and easy to use in lab experiments. However, one of the limitations of using DIDS is its potential toxicity and non-specific effects on other ion channels and transporters.

Future Directions

There are several future directions for the use of DIDS in scientific research. One potential future direction is the development of more specific and potent inhibitors of anion transporters. Another potential direction is the use of DIDS in the development of new therapies for diseases such as cystic fibrosis and pancreatic cancer, which are characterized by abnormal anion transport. Additionally, the use of DIDS in the study of ion channel function and regulation could lead to a better understanding of the mechanisms underlying various physiological and pathological processes.

Synthesis Methods

The synthesis of DIDS involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with ethyl piperazine-1-carboxylate in the presence of a base such as triethylamine. The reaction yields DIDS as a white crystalline solid with a melting point of 195-197°C.

Scientific Research Applications

DIDS has been extensively used as a pharmacological tool to investigate various physiological and biochemical processes. It has been used to study the role of anion transporters, such as chloride channels and bicarbonate transporters, in various biological processes. DIDS has also been used to study the role of ion channels in the regulation of neuronal excitability and synaptic transmission.

properties

IUPAC Name

ethyl 4-(3,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O4S/c1-2-21-13(18)16-5-7-17(8-6-16)22(19,20)10-3-4-11(14)12(15)9-10/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRINHQPGTMSKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,4-dichlorobenzenesulfonyl)piperazine-1-carboxylate

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